molecular formula C11H14N2O2 B13045781 (3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile

(3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile

Cat. No.: B13045781
M. Wt: 206.24 g/mol
InChI Key: XAALMFFPWWJBDJ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile is an organic compound with a complex structure that includes an amino group, a nitrile group, and two methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2,5-dimethoxybenzaldehyde.

    Formation of Intermediate: The precursor undergoes a series of reactions, including nitrile formation and reduction, to yield an intermediate compound.

    Final Step: The intermediate is then subjected to specific conditions, such as catalytic hydrogenation or reductive amination, to produce the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.

Scientific Research Applications

(3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-Amino-3-(2,4-dimethoxyphenyl)propanenitrile
  • (3R)-3-Amino-3-(3,5-dimethoxyphenyl)propanenitrile
  • (3R)-3-Amino-3-(2,5-dimethoxyphenyl)butanenitrile

Uniqueness

(3R)-3-Amino-3-(2,5-dimethoxyphenyl)propanenitrile is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

(3R)-3-amino-3-(2,5-dimethoxyphenyl)propanenitrile

InChI

InChI=1S/C11H14N2O2/c1-14-8-3-4-11(15-2)9(7-8)10(13)5-6-12/h3-4,7,10H,5,13H2,1-2H3/t10-/m1/s1

InChI Key

XAALMFFPWWJBDJ-SNVBAGLBSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)[C@@H](CC#N)N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CC#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.